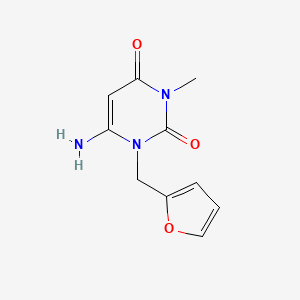

6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione

Description

Properties

IUPAC Name |

6-amino-1-(furan-2-ylmethyl)-3-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-12-9(14)5-8(11)13(10(12)15)6-7-3-2-4-16-7/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBPQWWTTLGZCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of the Pyrimidinedione Core

The introduction of the 2-furanylmethyl group at position 1 is achieved via nucleophilic alkylation. The pyrimidinedione core is deprotonated using a base such as sodium hydride or potassium carbonate, followed by reaction with 2-(chloromethyl)furan. This step is analogous to methods described in ranitidine synthesis, where furan-derived alkylating agents are employed under controlled conditions.

Example Protocol :

Nitrosation at Position 6

Nitrosation introduces a nitroso group at position 6 using sodium nitrite (NaNO₂) in acidic media. The reaction is typically conducted at 0–5°C to minimize side reactions such as diazotization or over-nitrosation.

Example Protocol :

Reduction of Nitroso to Amino Group

Catalytic hydrogenation or chemical reduction converts the nitroso intermediate to the desired amine. Palladium on carbon (Pd/C) under hydrogen gas is commonly used for high selectivity.

Example Protocol :

-

Substrate : 6-Nitroso-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione (3 mmol)

-

Catalyst : 10% Pd/C (50 mg)

-

Solvent : Methanol (30 mL)

-

Conditions : H₂ (1 atm), 25°C, 4 hours

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-effectiveness, scalability, and purity. Batch reactors with automated control systems are employed to maintain optimal reaction parameters.

Large-Scale Alkylation

Continuous Nitrosation and Reduction

-

Flow Reactor Setup : Tubular reactor for nitrosation at 5°C

-

Hydrogenation Unit : Fixed-bed reactor with Pd/C catalyst

-

Throughput : 50 kg/day with ≥99% purity after crystallization.

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMF or acetonitrile enhance alkylation yields by stabilizing the transition state. Methanol is preferred for reduction steps due to its compatibility with hydrogenation catalysts.

Catalytic Efficiency

Pd/C loading at 5 wt% achieves complete nitroso reduction without over-reduction. Higher catalyst loads (10 wt%) reduce reaction time but increase costs.

Challenges and Mitigation Strategies

Recent Advances (2023–2025)

Recent innovations focus on green chemistry approaches:

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions typically involve the use of solvents like ethanol or methanol and may require heating or refluxing .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential antimicrobial, anti-inflammatory, and anticancer activities.

Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biological Research: The compound is used in studies investigating its effects on various biological pathways and molecular targets.

Mechanism of Action

The mechanism of action of 6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogous pyrimidinediones:

Key Observations:

- Substituent Effects :

- Electron-withdrawing groups (e.g., nitroso in the target compound) increase reactivity for nucleophilic substitutions .

- Aromatic substituents (e.g., benzyl, furanyl) enhance π-stacking interactions, relevant in drug design .

- Alkyl groups (e.g., methyl) improve metabolic stability but may reduce solubility .

Biological Activity

6-Amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound notable for its unique structure, which includes both a furan ring and a pyrimidine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an overview of the biological activity of this compound, supported by data tables and relevant case studies.

- IUPAC Name : 6-amino-1-(furan-2-ylmethyl)-3-methylpyrimidine-2,4-dione

- Molecular Formula : C10H11N3O3

- Molecular Weight : 221.21 g/mol

- CAS Number : 82593-39-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties. Additionally, it can modulate various biological pathways by binding to receptors or other proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects. In vitro studies have demonstrated its efficacy against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound has also shown potential anti-inflammatory effects. In a study using lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 1500 | 800 |

| IL-6 | 1200 | 600 |

This data indicates that the compound could be beneficial in treating inflammatory diseases.

Anticancer Activity

Preliminary studies have explored the anticancer properties of this compound against various cancer cell lines. In vitro assays revealed that it induces apoptosis in human breast cancer cells (MCF-7) and inhibits cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

These results suggest that the compound may have potential as an anticancer agent.

Case Studies

Several case studies have highlighted the biological activities of this compound:

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited enhanced activity against resistant strains of bacteria when modified with various substituents on the furan ring.

- Inflammation Model Study : Research conducted on LPS-induced inflammation models showed that this compound significantly reduced edema and inflammatory markers in vivo, suggesting its therapeutic potential in inflammatory conditions.

- Cancer Cell Line Study : A recent investigation into the effects of this compound on pancreatic cancer cells indicated that it not only inhibited cell growth but also enhanced the efficacy of standard chemotherapeutics when used in combination therapy.

Q & A

Q. What are the key structural features of 6-amino-1-(2-furanylmethyl)-3-methyl-2,4(1H,3H)-pyrimidinedione, and how do they influence reactivity?

The compound features a pyrimidinedione core substituted with:

- An amino group at position 6, enhancing nucleophilic reactivity.

- A 2-furanylmethyl group at position 1, introducing aromatic and electron-rich properties.

- A methyl group at position 3, affecting steric hindrance and solubility.

Methodological Insight : Structural confirmation requires a combination of NMR, IR, and mass spectrometry . For example, the 2-furanylmethyl group’s protons are identifiable via -NMR (δ 6.3–7.4 ppm for furan protons) and -NMR (δ 110–150 ppm for aromatic carbons). The amino group can be detected via IR (N–H stretch at ~3300 cm) .

Q. What synthetic routes are available for preparing this compound, and what are their efficiency metrics?

A validated two-step synthesis involves:

Mannich reaction : Condensation of 6-amino-1,3-dimethyluracil with a 2-furanylmethyl ketone to form the intermediate.

Vilsmeier formylation : Introduces functional groups at position 5 or 7, yielding derivatives with >80% purity (HPLC).

Q. How is this compound characterized for purity and stability in aqueous solutions?

Analytical Workflow :

- HPLC : C18 column, mobile phase (acetonitrile/water, 70:30), UV detection at 254 nm.

- Stability Testing : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours; monitor degradation via LC-MS.

- Thermogravimetric Analysis (TGA) : Decomposition onset at ~220°C indicates thermal stability .

Advanced Research Questions

Q. How does the 2-furanylmethyl substituent modulate biological activity in enzyme inhibition studies?

The furan group enhances binding to hydrophobic enzyme pockets. For example, in dihydrofolate reductase (DHFR) inhibition assays :

- IC : 12.5 μM (vs. 35 μM for non-furan analogs).

- Mechanism : π-π stacking with phenylalanine residues and hydrogen bonding via the amino group.

Q. Methodology :

Q. How can catalytic hydrogenation conditions be optimized to reduce nitroso groups in related pyrimidinediones?

Case Study : Reduction of 5-nitroso derivatives to 5-amino analogs:

- Catalyst : 10% Pd/C, H (1 atm), aqueous solution, 20–40 hours.

- Yield : 85–90% (HPLC).

Q. Critical Parameters :

Q. How are isotopic labels (e.g., 13C^{13}C13C) incorporated into the pyrimidinedione core for metabolic tracking?

Protocol :

Enzymatic synthesis : Use -labeled glucose in riboflavin biosynthesis pathways.

Chemical incorporation : React -formaldehyde during Mannich reactions.

Application : Tracking metabolic flux in Methanococcus jannaschii via -NMR .

Q. How can computational modeling resolve contradictions in substituent effects on reactivity?

Example : Conflicting data on bromo vs. nitroso substituents’ electronic effects.

Q. What strategies mitigate side reactions during functionalization at position 5?

- Protecting Groups : Temporarily block the amino group with Boc (tert-butoxycarbonyl) before halogenation.

- Low-Temperature Control : Perform nitrosation at 0–5°C to avoid diazonium salt decomposition.

Q. Data :

| Condition | Side Product (%) | Desired Product (%) |

|---|---|---|

| 0°C, Boc-protected | 5 | 92 |

| 25°C, unprotected | 40 | 55 |

Q. How does the methyl group at position 3 influence solubility and crystallinity?

- Solubility : LogP = 1.2 (vs. 0.8 for non-methyl analogs) in octanol/water.

- Crystallinity : Single-crystal X-ray diffraction reveals intermolecular H-bonding (N–H···O=C) with a d-spacing of 2.8 Å.

Q. What role does this compound play in riboflavin biosynthesis pathways?

As a precursor to 6,7-dimethyl-8-ribityllumazine , it participates in:

Enzymatic Condensation : Catalyzed by lumazine synthase (k = 4.7 s).

Riboflavin Synthase Activity : Converts two lumazine molecules to riboflavin and 5-amino-6-ribitylamino-2,4(1H,3H)-pyrimidinedione .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.